4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Overview
Description
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a versatile chemical compound with the molecular formula C5H7ClN4S and a molecular weight of 190.66 g/mol . This compound is known for its unique structure, which includes a chloro group, a hydrazinyl group, and a methylsulfanyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloro-6-methylthio-2-pyrimidinamine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated pyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chloro and methylsulfanyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylthio-2-pyrimidinamine: A precursor in the synthesis of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine.
6-Hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-2-(methylsulfanyl)pyrimidine: Lacks the hydrazinyl group, affecting its potential interactions and uses.
Uniqueness
This compound is unique due to the presence of both the chloro and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for extensive exploration in various scientific fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAZWEMERMKRCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363307 | |
Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89280-24-0 | |
Record name | 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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